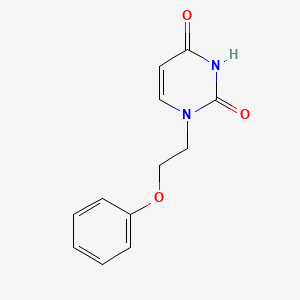

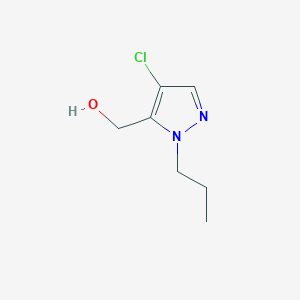

![molecular formula C12H9ClF3NO B2952333 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide CAS No. 1334148-02-5](/img/structure/B2952333.png)

2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide is a versatile chemical compound utilized in various scientific research applications. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide has been determined by single crystal X-ray diffraction method . The molecules are non-planar: torsion angles around the N–C (naphthoquinone) bond are 32.62° and 30.61° .Chemical Reactions Analysis

The specific chemical reactions involving 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide are not available in the search results. This compound is likely used as a building block in various chemical reactions due to its trifluoromethylbenzene group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide include a molecular weight of 204.05 . More specific properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its precise molecular structure, defined by the molecular formula

C12H9ClF3NO C_{12}H_{9}ClF_{3}NO C12H9ClF3NO

, allows for the validation of analytical methods in drug development.Fragment-Based Drug Discovery

As a fragment electrophile, it serves as a “scout” fragment in fragment-based covalent ligand discovery . This application is crucial for identifying potential binding sites on target proteins and developing more efficient drugs.

Targeted Protein Degradation

Incorporated into bifunctional tools such as electrophilic PROTAC® molecules, this compound aids in targeted protein degradation . This is particularly significant in the field of cancer research where the selective elimination of malfunctioning proteins is necessary.

E3 Ligase Discovery

The compound has been demonstrated by the Cravatt Lab to be effective in the discovery of E3 ligases . E3 ligases are enzymes that facilitate the transfer of ubiquitin to a substrate protein, marking it for degradation by the proteasome.

Depression Phenotype Replication in Animal Studies

It has been indicated that derivatives of this compound can replicate and assess multiple depression phenotypes in animal models . This application is vital for understanding the pathophysiology of depression and developing new treatments.

Synthesis of Novel Organic Compounds

Due to its unique structure, it is used in the synthesis of novel organic compounds, providing a versatile building block for chemical synthesis . This is essential for creating new molecules with potential therapeutic properties.

Chemical Research and Education

This compound is also used in chemical research and education for demonstrating various chemical reactions and synthesis techniques . It provides a practical example for students and researchers to understand complex chemical processes.

作用機序

Target of Action

Similar compounds have been known to interact with theserotonergic system , particularly the 5-HT receptors .

Mode of Action

It’s suggested that the compound may interact with its targets via anSN1 or SN2 pathway , which involves a resonance-stabilized carbocation .

Biochemical Pathways

The compound appears to have an effect on the serotonergic system . This system is involved in numerous physiological processes, including mood regulation, gastrointestinal function, and cardiovascular function. The compound’s interaction with this system could potentially influence these processes.

Result of Action

It’s suggested that the compound may have anantidepressant-like effect , potentially through its interaction with the serotonergic system .

特性

IUPAC Name |

2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO/c13-8-11(18)17-6-2-4-9-3-1-5-10(7-9)12(14,15)16/h1,3,5,7H,6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYXPQOLWIRGJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

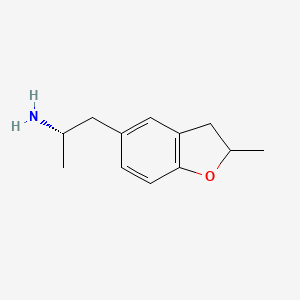

![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2952256.png)

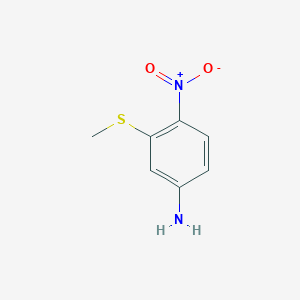

![N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2952259.png)

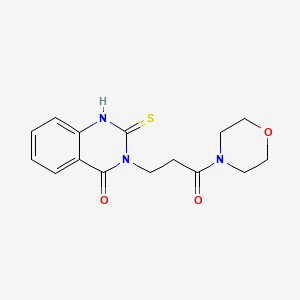

![(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2952263.png)

![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate](/img/structure/B2952267.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)